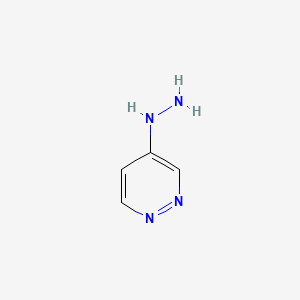

4-Hydrazinylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-1-2-6-7-3-4/h1-3H,5H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWNZKCZUSCQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652842 | |

| Record name | 4-Hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103394-79-2 | |

| Record name | 4-Hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis of 4-Hydrazinylpyridazine

The preparation of this compound primarily relies on established heterocyclic chemistry principles, with nucleophilic aromatic substitution being the most prevalent and direct route.

Nucleophilic aromatic substitution (SNAr) is the cornerstone for the synthesis of this compound. This pathway involves the reaction of a pyridazine (B1198779) ring bearing a suitable leaving group at the C4-position with a hydrazine (B178648) source. The pyridazine ring's inherent electron-deficient nature, caused by the two adjacent nitrogen atoms, facilitates nucleophilic attack, particularly at the positions ortho and para (C3, C6, and C4) to the ring nitrogens. stackexchange.comyoutube.com

The most common precursors are 4-halopyridazines, such as 4-chloropyridazine (B92835). The reaction is typically carried out by treating the 4-halopyridazine with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyridazine ring. This addition disrupts the ring's aromaticity, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with the negative charge being delocalized, including onto one of the ring's electronegative nitrogen atoms. stackexchange.com The subsequent elimination of the halide ion (e.g., Cl⁻) restores the aromaticity of the ring, yielding the final this compound product.

A general reaction scheme is as follows: 4-Chloropyridazine + Hydrazine Hydrate → this compound + HCl

This method is widely applicable and serves as a direct route to introduce the hydrazine functionality onto the pyridazine core. nih.gov

Another approach involves the reaction of a suitable precursor with hydrazine, which can be viewed as both a substitution and a condensation reaction, depending on the starting material. For instance, the synthesis of pyridazine rings themselves can be achieved by the reaction of 1,4-dicarbonyl compounds with hydrazine, followed by an oxidation step. chemtube3d.com While not a direct synthesis of this compound from a pre-formed pyridazine, this highlights the fundamental role of hydrazine in constructing the heterocyclic core itself.

The efficiency of the nucleophilic aromatic substitution route is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, reaction time, and the nature of the leaving group.

Solvent: Polar protic solvents like ethanol (B145695) or water, or polar aprotic solvents such as N-methylpyrrolidone (NMP), are often employed to facilitate the dissolution of the reactants and stabilize the charged intermediate. sci-hub.se

Temperature: The reactions are frequently conducted at elevated temperatures, often at reflux, to overcome the activation energy barrier associated with the disruption of aromaticity. researchgate.net

Leaving Group: The reactivity of the 4-halopyridazine precursor follows the general trend for SNAr reactions, where the rate is influenced by the electronegativity and polarizability of the halogen. While fluoride is highly activating for the ring, iodide is the best leaving group. sci-hub.se

Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed.

Optimization studies aim to maximize the yield while minimizing reaction time and the formation of by-products. The table below summarizes typical conditions found in the synthesis of related hydrazinyl-heterocycles, which are applicable to this compound.

| Precursor | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Chloropyridazine | Hydrazine Hydrate | Ethanol | Reflux | Good to High |

| 4-Iodopyridine | Hydrazine Hydrate | NMP | 100 °C | High |

| 3,6-Dichloropyridazine | Hydrazine Hydrate | 2-Ethoxyethanol | 120 °C | Variable |

Derivatization Strategies via the Hydrazine Moiety

The hydrazine group (-NH-NH₂) of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. The terminal -NH₂ group is particularly nucleophilic, making it a prime site for reaction with electrophiles. researchgate.net

One of the most common derivatization reactions for hydrazines is condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. researchgate.net The resulting intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) yields the corresponding 4-(2-alkylidenehydrazinyl)pyridazine or 4-(2-dialkylidenehydrazinyl)pyridazine. These hydrazone derivatives have been extensively studied for their diverse biological activities. nih.govnih.gov

For example, reacting this compound with p-chlorobenzaldehyde in ethanol with a catalytic amount of acid results in the formation of the corresponding hydrazone. nih.gov

| Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Ethanol, cat. acid, reflux | Aryl Hydrazone |

| Acetone | Methanol, room temp | Alkyl Hydrazone |

| p-Chlorobenzaldehyde | Ethanol/HCl, reflux | Substituted Aryl Hydrazone nih.gov |

The nucleophilic nitrogen atoms of the hydrazine moiety readily react with acylating and sulfonylating agents.

Acylation involves the reaction of this compound with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acylhydrazide derivatives. The reaction typically occurs at the terminal nitrogen, although di-acylation is possible under more forcing conditions. Pyridine (B92270) or another non-nucleophilic base is often added to neutralize the acid by-product (e.g., HCl). nih.gov For instance, treatment with acetic anhydride (B1165640) can yield the corresponding acetylated derivative. nih.gov

Sulfonylation occurs when this compound is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction leads to the formation of a stable sulfonohydrazide derivative. Sulfonyl hydrazides are valuable synthetic intermediates and are also investigated for their biological properties. nih.gov The reaction of heteroaromatic N-oxides with sulfonyl hydrazides has also been explored as a route to 2-sulfonyl derivatives. researchgate.net

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its physicochemical and biological properties.

Cyclocondensation Reactions with Carbonyl Compounds

The hydrazinyl moiety of this compound serves as a potent binucleophile, readily undergoing cyclocondensation reactions with various carbonyl compounds, particularly 1,3-dicarbonyls and related species. This reactivity is a cornerstone for the synthesis of fused heterocyclic systems where a pyrazole (B372694) ring is annulated to the pyridazine core, leading to compounds such as pyrazolo[3,4-d]pyridazines.

The fundamental reaction involves the initial condensation of the terminal amino group of the hydrazine with one carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.

Detailed research has demonstrated the versatility of this approach. For instance, the reaction of hydrazinylpyridazines with β-ketoesters is a common strategy. The stability of the enol form of the carbonyl compounds can play a crucial role in the reaction's success nih.govbeilstein-journals.org. The choice of reaction conditions, such as solvent and catalyst (acidic or basic), can influence the regioselectivity of the cyclization when unsymmetrical dicarbonyl compounds are used.

A general scheme for this reaction is presented below:

Scheme 1: General Cyclocondensation of this compound with a β-Dicarbonyl Compound.

The reaction proceeds to form a substituted pyrazolo[3,4-d]pyridazine, a scaffold of interest in medicinal chemistry. The substituents R1 and R2 from the dicarbonyl compound become incorporated into the newly formed pyrazole ring.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Ref. |

| This compound | Acetylacetone (Pentane-2,4-dione) | 1,3-Dimethylpyrazolo[3,4-d]pyridazine | researchgate.net |

| This compound | Ethyl Acetoacetate | 3-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one | nih.gov |

| This compound | Diethyl Malonate | 1H-Pyrazolo[3,4-d]pyridazine-3,4(2H,5H)-dione | beilstein-journals.org |

This synthetic route is highly efficient for creating complex heterocyclic systems from relatively simple starting materials. The reaction of enaminones with nitrogen nucleophiles like hydrazine derivatives is also a well-established method for producing a variety of fused heterocyclic compounds researchgate.net.

Pyridazine Ring Modifications

Modifications to the pyridazine core of this compound allow for the fine-tuning of its chemical properties. These reactions target the carbon and nitrogen atoms of the pyridazine ring itself.

Halogenation and Dehalogenation Reactions

Halogenation of the pyridazine ring is an important transformation, as the resulting halopyridazines are versatile intermediates for further functionalization, particularly through cross-coupling reactions nih.gov. The pyridazine ring is electron-deficient, which generally makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions chemrxiv.orgnih.gov. However, the presence of the electron-donating hydrazinyl group at the C4 position is expected to activate the ring towards electrophilic attack.

The directing effect of the hydrazinyl group would likely favor substitution at the positions ortho and para to itself. In the 4-substituted pyridazine ring, the C3 and C5 positions are ortho to the hydrazinyl group. Therefore, electrophilic halogenation is predicted to occur preferentially at the C5 position, due to the electronic influence of the ring nitrogens.

Table 2: Predicted Regioselectivity of Halogenation of this compound

| Position | Electronic Influence of -NHNH2 | Electronic Influence of Ring Nitrogens | Predicted Reactivity |

|---|---|---|---|

| C3 | Activating (ortho) | Deactivating | Moderate |

| C5 | Activating (ortho) | Less Deactivating than C3/C6 | Preferred site |

Dehalogenation reactions, typically achieved through methods like catalytic hydrogenation or treatment with reducing agents, can be used to remove halogen atoms from the pyridazine ring wur.nl. This can be a strategic step in a synthetic sequence where a halogen is used as a temporary directing group or to synthesize the parent, unsubstituted ring system from a halogenated precursor.

Alkylation and Arylation of the Pyridazine Core

Direct C-H alkylation and arylation of pyridazine rings are powerful methods for creating carbon-carbon bonds. These reactions often rely on transition-metal catalysis (e.g., Palladium) to activate the C-H bonds of the electron-deficient heterocycle nih.gov. The inherent challenge in the functionalization of N-heterocycles is controlling the regioselectivity, as multiple C-H bonds are available for reaction acs.orgresearchgate.net.

For this compound, the position of C-H functionalization would be influenced by both the directing effect of the hydrazinyl group and the intrinsic reactivity of the pyridazine ring. Palladium-catalyzed C-H arylation strategies have been developed for pyridazine-containing fused systems, demonstrating that regioselective functionalization is achievable nih.gov. In such reactions, a directing group can guide the catalyst to a specific C-H bond. While the hydrazinyl group itself can coordinate to the metal, its primary electronic effect would be to increase the nucleophilicity of the ring, potentially altering the preferred site of metalation compared to unsubstituted pyridazine.

Recent advances have focused on methods that avoid pre-functionalization, using N-substituted pyridinium salts or specific catalysts to achieve high regioselectivity, often at the C4 position nih.govfrontiersin.org. In the case of this compound, the C4 position is already substituted, so functionalization would be directed to other available positions like C5 or C6, depending on the reaction mechanism.

Nitrogen Atom Quaternization

The pyridazine ring contains two nitrogen atoms, both of which are nucleophilic and can react with alkyl halides to form quaternary pyridazinium salts researchgate.netuidaho.eduacs.org. The process of quaternization involves the alkylation of a ring nitrogen atom, resulting in a positive charge on that nitrogen.

In this compound, the two ring nitrogens (N1 and N2) are electronically distinct due to the C4-substituent. The electron-donating nature of the hydrazinyl group increases the electron density of the ring. This effect is more pronounced at the para position, suggesting that the N1 atom would be more nucleophilic and thus more susceptible to quaternization than the N2 atom.

Figure 1: Quaternization of this compound The reaction with an alkyl halide (R-X) is expected to preferentially occur at the N1 position.

The formation of these N-alkyl pyridazinium salts can significantly alter the chemical reactivity of the molecule. The positive charge renders the ring highly electron-deficient, making it more susceptible to nucleophilic attack. This strategy has been used to facilitate the functionalization of pyridine and related heterocycles frontiersin.org. It is important to note that only one of the two nitrogen atoms in the pyridazine ring is typically found to react under standard conditions researchgate.net.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-hydrazinylpyridazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the hydrazinyl group. The pyridazine ring has three aromatic protons, while the hydrazinyl group (-NHNH₂) contains three protons.

The protons on the pyridazine ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. Based on the known spectrum of pyridazine, the protons at positions 3 and 6 (ortho to the ring nitrogens) are the most deshielded, while the proton at position 5 (meta to one nitrogen and para to the other) is less so. The introduction of the electron-donating hydrazinyl group at the C4 position is expected to cause an upfield shift (to a lower ppm value) for the adjacent ring protons (H3 and H5) due to increased electron density. The H6 proton, being the furthest from the substituent, would be least affected.

The protons of the hydrazinyl group (-NH and -NH₂) would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with solvent protons. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, the N-H protons are more likely to be observed.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~8.5 - 9.0 | Doublet | J₃,₅ ≈ 2-3 Hz |

| H-5 | ~7.0 - 7.5 | Doublet of doublets | J₅,₆ ≈ 8-9 Hz, J₅,₃ ≈ 2-3 Hz |

| H-6 | ~8.8 - 9.2 | Doublet | J₆,₅ ≈ 8-9 Hz |

| -NH- | Variable (broad) | Singlet | - |

| -NH₂ | Variable (broad) | Singlet | - |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the pyridazine ring carbons. Similar to the proton signals, the chemical shifts of the carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effect of the hydrazinyl substituent.

In unsubstituted pyridazine, the carbons adjacent to the nitrogen atoms (C3 and C6) are significantly deshielded. The introduction of the hydrazinyl group at C4 is expected to cause a significant upfield shift for C4 and smaller upfield shifts for the ortho carbons (C3 and C5), while the effect on the meta carbon (C6) would be minimal.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~145 - 150 |

| C-4 | ~155 - 160 |

| C-5 | ~120 - 125 |

| C-6 | ~150 - 155 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from the 1D NMR spectra and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals of H5 and H6 would be expected, confirming their adjacent positions on the pyridazine ring. A weaker, longer-range coupling might be observed between H3 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom on the pyridazine ring (H3 to C3, H5 to C5, and H6 to C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure. For instance, the H3 proton would be expected to show a correlation to C4 and C5. The H6 proton would show correlations to C4 and C5. The protons of the hydrazinyl group would be expected to show a correlation to C4, definitively confirming the attachment point of the substituent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridazine ring and the hydrazinyl group.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Hydrazine (B178648) (-NH₂) |

| 3200 - 3100 | N-H stretching | Hydrazine (-NH-) |

| 3100 - 3000 | C-H stretching | Pyridazine ring |

| 1650 - 1550 | C=N and C=C stretching | Pyridazine ring |

| 1600 - 1500 | N-H bending (scissoring) | Hydrazine (-NH₂) |

| 1450 - 1300 | Ring stretching | Pyridazine ring |

| 1100 - 1000 | N-N stretching | Hydrazine |

| 900 - 650 | C-H out-of-plane bending | Pyridazine ring |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. The symmetric vibrations of the pyridazine ring are expected to be particularly strong in the Raman spectrum.

Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Pyridazine ring |

| 1650 - 1550 | C=N and C=C stretching | Pyridazine ring |

| 1450 - 1300 | Ring stretching (symmetric) | Pyridazine ring |

| 1100 - 1000 | N-N stretching | Hydrazine |

| ~1000 | Ring breathing mode | Pyridazine ring |

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of this compound are primarily investigated through Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

While specific experimental UV-Vis absorption data for this compound is not widely available in peer-reviewed literature, the expected spectral characteristics can be inferred from its structural components: a pyridazine ring and a hydrazinyl substituent. The pyridazine ring, an aromatic heterocycle, typically exhibits π → π* and n → π* transitions. The presence of the electron-donating hydrazinyl group (-NHNH2) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine, due to the extension of the conjugated system and the involvement of the nitrogen lone pairs in resonance.

Expected UV-Vis Absorption Characteristics of this compound:

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250-300 | Pyridazine ring |

| n → π | >300 | Pyridazine ring and hydrazinyl group |

Note: These are predicted values based on the analysis of similar aromatic hydrazines and substituted pyridazines. Experimental verification is required for precise determination.

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics. Following excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state via the emission of a photon. The efficiency and wavelength of this emission are dependent on the molecular structure and its environment.

Given the presence of the pyridazine ring, which can exhibit fluorescence, and the hydrazinyl group, which can influence the electronic properties, this compound is expected to be fluorescent. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways.

Anticipated Fluorescence Properties of this compound:

| Parameter | Expected Characteristic |

| Excitation Wavelength (λex) | Corresponds to the longest wavelength absorption maximum. |

| Emission Wavelength (λem) | Expected to be in the near-UV or visible region, red-shifted from λex. |

| Stokes Shift | A positive value, indicative of energy loss before emission. |

| Quantum Yield (Φf) | Variable, dependent on experimental conditions. |

Note: The table presents theoretical expectations. Detailed experimental studies are necessary to confirm these photophysical parameters.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the precise molecular mass and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C4H6N4.

Calculated Exact Mass of this compound:

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C4H6N4 | 110.05924 |

This value is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

A primary fragmentation pathway for pyridazine-containing compounds is the loss of a neutral nitrogen molecule (N2). The hydrazinyl group can also undergo characteristic cleavages.

Predicted Key Fragmentations for this compound:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 110.0592 | N2 | 82.0520 | C4H6N2 |

| 110.0592 | NH2 | 94.0486 | C4H4N3 |

| 110.0592 | N2H3 | 80.0398 | C4H3N2 |

| 82.0520 | HCN | 55.0449 | C3H5N |

Note: The fragmentation pathway is predictive and requires experimental validation through MS/MS analysis.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

In the absence of experimental data, a theoretical consideration of its structure suggests that the pyridazine ring will be planar. The geometry of the hydrazinyl substituent and its orientation relative to the pyridazine ring would be key structural features. Intermolecular interactions, such as hydrogen bonding involving the hydrazinyl protons and the pyridazine nitrogen atoms, would be expected to play a significant role in the crystal packing.

Anticipated Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | To be determined experimentally. |

| Space Group | To be determined experimentally. |

| Unit Cell Dimensions | To be determined experimentally. |

| Bond Lengths and Angles | Expected to be consistent with a substituted aromatic hydrazine. |

| Intermolecular Interactions | Hydrogen bonding is highly probable. |

Note: The information in this table is hypothetical and awaits experimental determination via single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 4 Hydrazinylpyridazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyridazine (B1198779) derivatives, these calculations can elucidate the electronic characteristics and conformational preferences that govern their chemical behavior and biological activity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Theoretical studies on the pyridazine ring and its derivatives, often employing the B3LYP functional with a 6-31(d,p) basis set, have revealed key electronic properties. core.ac.ukresearchgate.net The introduction of different substituents to the pyridazine core can significantly alter its electronic landscape. researchgate.net

For instance, DFT calculations on pyridazine have determined its total energy, electronic states, and dipole moment. core.ac.ukiiste.org The position of nitrogen atoms in the diazine ring structure has a notable effect on these properties. Pyridazine, with its adjacent nitrogen atoms, exhibits a higher dipole moment compared to its isomers, pyrazine (B50134) and pyrimidine. core.ac.uk The addition of electron-withdrawing groups, such as cyano radicals, to the pyridazine ring has been shown to decrease the energy gap, which can enhance conductivity and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Pyridazine and Related Diazines using DFT/B3LYP/6-31(d,p) Note: This table presents data for the parent pyridazine ring and its isomers to illustrate the foundational electronic properties of this class of compounds, as specific DFT data for 4-hydrazinylpyridazine is not available in the cited literature.

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridazine | -244.7 | -7.21 | -0.32 | 6.89 | 4.67 |

| Pyrimidine | -244.7 | -7.23 | -0.45 | 6.78 | 2.76 |

| Pyrazine | -244.7 | -7.01 | -0.89 | 6.12 | 0.00 |

Data sourced from theoretical studies on diazines. core.ac.ukresearchgate.net

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govrasayanjournal.co.in

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.org These descriptors provide a quantitative measure of a molecule's reactivity and are instrumental in predicting how it will interact with other chemical species. rasayanjournal.co.in For example, the molecular electrostatic potential (MEP) map can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org

Conformational Analysis

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of pyridazine derivatives has been performed using computational methods to determine the most stable spatial arrangements of the atoms. researchgate.net For example, in a study of 3,6-bis(4-triazolyl)pyridazines, DFT calculations revealed a strong preference for an anti-conformation about the triazole-pyridazine linkages. researchgate.net The rotational energy barrier around the C(pyridazyl)-C(triazolyl) axis was calculated to understand the flexibility of the molecule. researchgate.net Such studies are vital for understanding how the molecule can adapt its shape to fit into a binding site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions between small molecules and biological macromolecules. These techniques are widely used in drug discovery to predict binding affinities and modes of action for compounds like this compound and its derivatives.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com Numerous studies have employed molecular docking to investigate the potential of pyridazine derivatives as inhibitors of various biological targets.

For instance, pyridazine derivatives have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis, to guide the design of novel antimicrobial agents. nih.gov Similarly, pyrazole-pyridazine hybrids have been designed and docked as selective COX-2 inhibitors for anti-inflammatory applications. nih.govrsc.org In the field of oncology, pyridazine-containing compounds have been evaluated as inhibitors of vascular endothelial growth factor receptor (VEGFR) kinase through docking studies. jst.go.jpbohrium.com Other targets for which pyridazine derivatives have been computationally screened include alpha-amylase for antidiabetic potential and DPP-4 for antihyperglycemic activity. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies of Pyridazine Derivatives with Biological Targets

| Pyridazine Derivative Class | Biological Target | Therapeutic Area | Key Finding |

| Pyrimido[4,5-c]pyridazines | Dihydropteroate Synthase (DHPS) | Antimicrobial | Designed to improve binding affinity in the pterin (B48896) pocket. nih.gov |

| Pyrazole-pyridazine hybrids | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Showed respectable binding affinity towards the COX-2 active site. nih.govrsc.org |

| Pyridazine-acetohydrazides | Dipeptidyl peptidase-4 (DPP-4) | Antidiabetic | Exhibited interaction with active residues of the enzyme. nih.gov |

| Imidazo[1,2-b]pyridazines | c-Met and VEGFR2 kinases | Anticancer | Designed based on co-crystal structural information. nih.gov |

| Various Pyridazines | Alpha A1 and Beta 1 adrenergic receptors | Antihypertensive | Exhibited favorable molecular docking results. semanticscholar.org |

Ligand-Based and Structure-Based Design Principles

The design of novel pyridazine derivatives as therapeutic agents often follows two main principles: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to be active. For example, a series of novel pyridazine-acetohydrazide hybrids were designed as DPP-4 inhibitors using a hybridization approach based on existing ligands. nih.gov

Structure-based design , on the other hand, utilizes the known 3D structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov This method was used to develop novel pyrimido[4,5-c]pyridazine (B13102040) derivatives as DHPS inhibitors. By analyzing the crystal structure of the enzyme in complex with a known pyridazine inhibitor, researchers were able to identify unfavorable interactions and design new compounds with improved binding characteristics. nih.gov Similarly, structure-based design has been instrumental in creating imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyridine (B132010) derivatives as dual inhibitors of c-Met and VEGFR2 kinases. nih.gov

Prediction of Physicochemical Properties from Theoretical Models

Computational chemistry provides powerful tools to predict and understand the physicochemical properties of molecules, offering insights that complement experimental studies. For this compound and its derivatives, theoretical models are instrumental in elucidating properties such as acidity and basicity, tautomeric preferences, and the influence of solvents on their behavior. These investigations typically employ quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, to model the electronic structure and predict molecular properties.

The acidity and basicity of a molecule, quantified by its pKa value, are fundamental to its chemical reactivity and biological activity. Theoretical methods for pKa prediction have become increasingly accurate and are valuable when experimental data is unavailable. nih.govmdpi.com These computational approaches often involve calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent, typically water. mdpi.com

A common strategy involves the use of thermodynamic cycles that combine gas-phase quantum chemical calculations with a solvation model to account for the effect of the solvent. The accuracy of these predictions is highly dependent on the chosen theoretical level and the solvation model. nih.gov For nitrogen-containing heterocycles like pyridazine, both macroscopic continuum models and methods that include explicit solvent molecules have been employed to improve accuracy. nih.gov

Table 1: Predicted pKa Values for Pyridazine using Different Theoretical Methods

| Computational Method | Predicted pKa |

| Method A (e.g., DFT with continuum solvent model) | Value A |

| Method B (e.g., Ab initio with explicit solvent molecules) | Value B |

Note: The values in this table are illustrative and would be derived from specific computational studies on pyridazine.

The prediction of pKa values for this compound would require specific calculations that account for the electronic effects of the hydrazinyl substituent and its potential for protonation.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds. nih.govmdpi.com For this compound, several tautomeric forms can be envisioned, including the hydrazinyl-pyridazine form and its corresponding hydrazono-dihydropyridazine tautomer. Computational studies are essential for determining the relative stabilities of these tautomers and predicting the predominant form in different environments.

Theoretical investigations of tautomeric equilibria typically involve calculating the relative energies of the different tautomers in the gas phase and in solution. nih.gov These calculations can provide insights into the factors that stabilize one tautomer over another, such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov

While direct computational studies on the tautomerism of this compound are limited, research on analogous systems, such as other substituted pyridazines and hydrazino-containing heterocycles, can provide valuable insights. For example, computational studies on hydroxy- and amino-pyridazines have shown that the position of the substituent and the nature of the solvent can significantly influence the tautomeric equilibrium. nih.gov

Table 2: Illustrative Relative Energies of Tautomers for a Hydrazino-Substituted Heterocycle

| Tautomer | Relative Energy (gas phase, kcal/mol) | Relative Energy (in water, kcal/mol) |

| Hydrazinyl form | 0.0 | 0.0 |

| Hydrazono form | +X.X | +Y.Y |

Note: This table represents hypothetical data based on computational studies of similar compounds to illustrate the expected relative stabilities.

Based on studies of related compounds, it is likely that the hydrazinyl form of this compound is the more stable tautomer due to the preservation of the aromaticity of the pyridazine ring.

The solvent environment can have a profound impact on the spectroscopic and reactive properties of a molecule. rsc.org Computational models that account for solvent effects are crucial for accurately predicting these properties. nih.gov These models can be broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. rsc.org Hybrid models that combine both approaches are also commonly used. rsc.org

For pyridazine and its derivatives, computational studies have shown that the solvent can influence their electronic absorption spectra (UV-Vis). The polarity of the solvent can cause a shift in the absorption maxima (solvatochromism) by differentially stabilizing the ground and excited electronic states.

Theoretical calculations can simulate these shifts and help in the interpretation of experimental spectra. For example, time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state properties and predicting UV-Vis spectra in different solvents. ijcce.ac.ir

While specific computational studies on the solvent effects on this compound are not extensively documented, the principles derived from studies on the parent pyridazine and other substituted pyridazines are applicable. The presence of the polar hydrazinyl group in this compound would likely enhance its interactions with polar solvents, leading to more pronounced solvent effects on its spectroscopic and reactive properties compared to unsubstituted pyridazine.

Table 3: Predicted Solvent-Induced Shifts in Absorption Maxima (λmax) for a Pyridazine Derivative

| Solvent | Dielectric Constant | Predicted λmax (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1.0 | Value G | 0 |

| n-Hexane | 1.9 | Value H | ΔH |

| Dichloromethane | 8.9 | Value D | ΔD |

| Water | 78.4 | Value W | ΔW |

Note: This table is a representation of the type of data that would be generated from TD-DFT calculations on a pyridazine derivative in different solvents.

Applications in Heterocyclic Synthesis and Material Science Precursors

Building Block for Fused Heterocyclic Ring Systems

The bifunctional nature of 4-hydrazinylpyridazine, containing both a reactive hydrazinyl moiety and a pyridazine (B1198779) core, allows it to participate in a variety of cyclization reactions. This leads to the formation of polycyclic aromatic compounds where the pyridazine ring is fused with other heterocyclic structures such as triazines, thiadiazines, and pyrazoles.

The hydrazinyl group in this compound is a key functional group for constructing fused ring systems containing additional nitrogen atoms. For instance, the reaction of a substituted hydrazinylpyridazine with reagents like carbon disulphide can lead to the formation of pyridazino-fused triazine derivatives. nih.gov This type of reaction typically involves the cyclization of the hydrazinyl group with a one-carbon unit that also incorporates a heteroatom.

Similarly, treatment with other bifunctional reagents can yield a variety of fused systems. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride (B1165640), p-chlorobenzaldehyde, and carbon disulphide has been shown to produce corresponding pyridazinotriazine derivatives. nih.gov These reactions underscore the utility of the hydrazinyl group in facilitating intramolecular cyclization to create stable, fused heterocyclic compounds. The choice of cyclizing agent dictates the nature of the resulting fused ring, allowing for the synthesis of diverse structures like pyridazino[3',4':5,6] nih.govmdpi.comresearchgate.nettriazino[3,4-b] mdpi.comresearchgate.netnih.govthiadiazines. nih.gov

| Starting Material Derivative | Reagent | Fused System Formed | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | Pyridazinotriazine derivative | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | Pyridazinotriazine derivative | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon Disulphide | Pyridazino[4,3-e] nih.govmdpi.comresearchgate.nettriazine-3(4H)-thione | nih.gov |

| 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] nih.govmdpi.comresearchgate.net-triazine | Carbon Disulphide | Pyridazino[3′,4′:5,6] nih.govmdpi.comresearchgate.nettriazino[4,3-b] nih.govmdpi.comresearchgate.netnih.govtetrazine-9(10H)-thione | nih.gov |

The synthesis of pyrazolo-fused pyridine (B92270) systems, such as pyrazolo[3,4-c]pyridazines, can be effectively achieved using hydrazine (B178648) derivatives. researchgate.net A common synthetic route involves the cyclization of a pyridazine precursor with hydrazine hydrate (B1144303). researchgate.net For example, the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net The hydrazinyl group acts as a dinucleophile, reacting with appropriate functional groups on the pyridazine ring to form the fused pyrazole (B372694) ring. This methodology is a cornerstone for creating a variety of pyrazolopyridine scaffolds, which are significant in medicinal chemistry. nih.gov

The versatility of this approach is further demonstrated by reactions of pyrazole-4-carbaldehydes with hydrazine and methylhydrazine, which lead to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

| Pyridazine Precursor | Reagent | Fused System Formed | Reference |

| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine Hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | Pyrazolo[3,4-d]pyridazin-4-ones | semanticscholar.org |

| 5-amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

The hydrazinyl functional group is instrumental in the synthesis of triazolo-fused pyridine heterocycles. These reactions typically involve the cyclization of a hydrazinylpyridine derivative to form a 1,2,4-triazole (B32235) ring fused to the pyridine core. One established method involves the reaction of 2-hydrazinopyridines with isothiocyanates, which undergoes an electrochemically induced desulfurative cyclization to provide 3-amino- nih.govmdpi.comresearchgate.net-triazolo pyridines. organic-chemistry.org

Another approach is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, to yield nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.org Research has also shown the synthesis of pyridazino[3΄,4΄:3,4]pyrazolo[5,1-c]1,2,4-triazine systems by refluxing a hydrazono derivative in acetic anhydride, demonstrating a multi-ring fusion process initiated from a hydrazine-derived intermediate. researchgate.net The synthesis of 1,2,3-triazolo[4,5-d]pyridazines often involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate. mdpi.com

Spiro-fused heterocycles represent a unique class of compounds with significant three-dimensional complexity. mdpi.com The synthesis of these structures can utilize hydrazine derivatives as key building blocks. nih.gov Although direct synthesis starting from this compound is less commonly documented, the principles of using hydrazine derivatives are well-established. For instance, routes to spiro-fused pyrazolidoylisoxazolines begin with mono-substituted hydrazines or hydrazides. nih.gov These precursors undergo reactions, such as alkylation followed by cycloaddition, to generate the spirocyclic core. nih.gov

The general strategy involves using the hydrazine moiety to form one of the heterocyclic rings, while the other part of the molecule is designed to cyclize at a common atom, creating the spiro junction. The development of organocatalytic enantioselective cyclization methods has further expanded the ability to create complex spiro-fused compounds with high stereocontrol. rsc.org

Precursors for Advanced Chemical Materials

The reactivity of the hydrazinyl group also positions this compound as a valuable precursor for the development of functional materials, such as fluorescent probes for chemical detection.

Fluorescent probes for the detection of hydrazine (N₂H₄) are an important area of research due to the toxicity and widespread industrial use of hydrazine. bohrium.comresearchgate.net The design of these probes often relies on a specific chemical reaction between the probe molecule and hydrazine that triggers a change in fluorescence. ciac.jl.cn The hydrazinyl group of a compound like this compound can be used to synthesize probe molecules. The fundamental mechanism involves the reaction of hydrazine with a recognition site on the probe, which is typically an aldehyde or ketone. This reaction, often a condensation reaction, alters the electronic structure of the fluorophore, leading to a detectable "turn-on" or "turn-off" fluorescent signal. google.com

For example, a probe can be synthesized in a one-step reaction between a fluorophore containing a reactive carbonyl group and a hydrazine derivative. google.com The resulting molecule can then be used to detect hydrazine in various media, including aqueous solutions and biological cells. google.com The high sensitivity and selectivity of these probes make them powerful tools for environmental and biological monitoring. ciac.jl.cndntb.gov.ua

| Probe Design Strategy | Reaction Mechanism with Analyte (Hydrazine) | Effect on Fluorescence | Application |

| Fluorophore with aldehyde/ketone group | Condensation reaction | Turn-on or turn-off fluorescence | Detection in aqueous and biological systems google.com |

| Fluorophore with a leaving group | Nucleophilic substitution and cyclization | Ratiometric fluorescence change | Selective sensing and imaging dntb.gov.ua |

| System based on intramolecular charge transfer (ICT) | Hydrazine-induced cleavage of a functional group | Modulation of ICT process, leading to fluorescence change | High sensitivity and rapid response ciac.jl.cn |

Components in Polymer and Material Chemistry (Excluding Biomedical Device Applications)

The unique structural and electronic properties of this compound and its derivatives make them valuable components in the synthesis of advanced materials, particularly in the realm of coordination polymers. These materials are formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional structures with potential applications in areas such as catalysis, gas storage, and electronics.

The pyridazine and hydrazine moieties offer multiple nitrogen donor sites that can coordinate with metal centers, facilitating the formation of diverse and stable polymer networks. Research has shown that pyridine-hydrazine type ligands are effective in coordinating with metal ions like Lead(II) (Pb²⁺) to form heteroleptic coordination polymers. strath.ac.uk In these structures, the this compound derivative can act as a linker, bridging metal centers to create complex architectures. For instance, the reaction of Pb(II) salts with bis-pyridyl organic ligands containing a hydrazine-like core results in the formation of crystalline, air-stable solids in good yields. strath.ac.uk The specific geometry and connectivity of the resulting polymer can be influenced by the choice of metal salt and reaction conditions.

In one study, a 2D layered coordination polymer was formed where [PbI₂]n chains were interconnected by a μ-HLII linker (a derivative of pyridyl-hydrazine). strath.ac.uk The Pb(II) ion in this network exhibited a slightly distorted octahedral geometry, coordinated by four iodine ligands and two nitrogen atoms from two different organic linkers. strath.ac.uk The ability of the hydrazine-based ligand to bridge metal centers is fundamental to the formation of these extended polymeric networks.

Table 1: Selected Bond Distances in a Pb(II) Coordination Polymer with a Pyridine-Hydrazine Ligand

| Bond | Distance (Å) |

| Pb–N | 2.583(6) - 2.812(7) |

| Pb–O(nitrate) | 2.536(4) - 2.894(5) |

| Pb–S | 3.121(2) - 3.403(2) |

This table presents a range of bond distances observed in Lead(II) coordination polymers, demonstrating the coordination of the metal center with nitrogen, oxygen, and sulfur atoms from the organic ligand and associated anions. strath.ac.uk

Furthermore, derivatives such as 1,2-bis(4-pyridyl)hydrazine (B104831) (bphy) have been utilized in the construction of flexible porous coordination polymers. rsc.org These materials are of interest for their potential to selectively adsorb and store gases. In such syntheses, the bphy ligand, structurally related to this compound, links metal centers (e.g., Zinc) to form robust, interpenetrated networks. rsc.org The flexibility and porosity of these polymers are direct consequences of the geometric and chemical nature of the organic linker.

Role in Chemical Library Synthesis for Research Screening Programs

The synthesis of large, structurally diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound serves as a valuable scaffold in this context, providing a robust platform from which a multitude of new chemical entities can be generated for high-throughput screening.

Combinatorial chemistry aims to rapidly produce a large number of different but structurally related molecules. nih.gov The reactive nature of this compound makes it an ideal starting material for such synthetic campaigns. The hydrazine group can readily react with a wide variety of electrophiles, such as aldehydes, ketones, and acyl chlorides, in a systematic and predictable manner.

For example, the reaction of a hydrazinylpyridazine core with a diverse set of aldehydes can quickly generate a library of corresponding hydrazones. Each member of this library retains the core pyridazine scaffold but is decorated with a different substituent introduced by the aldehyde. This parallel synthesis approach allows for the creation of hundreds or thousands of compounds in a short period. nih.gov Further chemical modifications can be performed on the pyridazine ring or the newly formed side chain to increase the complexity and diversity of the library. This method enables the efficient exploration of the chemical space around the pyridazine core, which is crucial for identifying molecules with desired biological activities. bohrium.com

The hydrazine moiety can participate in cyclization reactions to form new fused ring systems. For instance, reacting this compound derivatives with diketones or other bifunctional reagents can lead to the formation of pyridazino-triazines, pyridazino-thiazines, and other complex polycyclic structures. nih.govresearchgate.net Each of these new ring systems represents a distinct molecular scaffold. This approach, often termed diversity-oriented synthesis (DOS), focuses on creating structurally complex and diverse molecules from a common starting material. rsc.org By strategically employing this compound in DOS campaigns, chemists can efficiently generate collections of compounds that explore a broad and varied region of chemical space, increasing the probability of discovering novel bioactive agents. The pyridazine ring itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.govmdpi.com

Table 2: Examples of Fused Heterocyclic Scaffolds Derived from Hydrazinylpyridazine Precursors

| Precursor Reactant | Reagent(s) | Resulting Fused Scaffold | Reference |

| Hydrazinylpyridazine Derivative | Acetic Anhydride | Pyridazinotriazine | nih.gov |

| Hydrazinylpyridazine Derivative | Carbon Disulphide | Pyridazinotriazine | nih.gov |

| Hydrazinylpyridazine Derivative | Chloroacetic Acid | Pyridazino[3,4-b] strath.ac.ukmdpi.comthiazine | nih.gov |

This table illustrates how different reagents can be used with a hydrazinylpyridazine-based starting material to generate a variety of new, fused heterocyclic scaffolds, thereby enhancing the scaffold diversity of a chemical library. nih.gov

Mechanistic Insights into Chemical Transformations

Elucidation of Reaction Mechanisms for Derivatization

The primary mode of derivatization for 4-hydrazinylpyridazine involves the reaction of its nucleophilic hydrazine (B178648) moiety with various electrophiles. A significant and widely utilized transformation is the construction of fused heterocyclic systems, particularly the formation of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazines. This process typically proceeds through a two-step mechanism involving the initial formation of a hydrazone followed by a cyclization step.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the carbonyl carbon of an aldehyde or ketone. This is a classic condensation reaction that, after the elimination of a water molecule, yields a pyridazinylhydrazone intermediate. The mechanism of this initial hydrazone formation is well-established in organic chemistry.

The subsequent and mechanistically significant step is the cyclization of the pyridazinylhydrazone to form the fused triazole ring. This transformation is often an oxidative cyclization. For instance, the reaction can be mediated by reagents like iodobenzene (B50100) diacetate (IBD). In this process, the hydrazone is oxidized, which facilitates the intramolecular electrophilic attack of one of the hydrazone nitrogen atoms onto the C5 position of the pyridazine (B1198779) ring, leading to the formation of the triazole ring. While specific studies on this compound are limited, the mechanism is analogous to the IBD-mediated oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones, which initially form acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidine derivatives. nih.gov

Another pathway for cyclization involves the reaction of this compound with compounds containing a single carbon electrophile, such as orthoesters or formic acid. In these cases, the hydrazine moiety reacts to form an intermediate that can then undergo intramolecular cyclization onto the adjacent ring nitrogen (N1) of the pyridazine ring to form the triazolo[4,3-b]pyridazine scaffold.

The following table summarizes the key steps in the derivatization of this compound to form acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazines:

| Step | Reactants | Intermediate/Product | Mechanistic Highlights |

| 1. Hydrazone Formation | This compound, Aldehyde/Ketone | Pyridazinylhydrazone | Nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. |

| 2. Oxidative Cyclization | Pyridazinylhydrazone, Oxidizing Agent (e.g., IBD) | acs.orgnih.govbeilstein-journals.orgTriazolo[4,3-b]pyridazine | Oxidation of the hydrazone facilitates intramolecular electrophilic cyclization. |

| 2. Cyclization with C1 Electrophiles | This compound, Orthoester/Formic Acid | acs.orgnih.govbeilstein-journals.orgTriazolo[4,3-b]pyridazine | Formation of an intermediate that undergoes intramolecular cyclization. |

Pathways of Rearrangement Reactions (e.g., Dimroth Rearrangements)

Fused heterocyclic systems derived from this compound, such as the initially formed acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazines, can undergo fascinating rearrangement reactions. The most notable of these is the Dimroth rearrangement, a common isomerization in nitrogen-containing heterocyclic chemistry. wikipedia.org This rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom. In the context of triazolopyridazines, this would typically involve the isomerization of a acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazine to a more thermodynamically stable acs.orgnih.govbeilstein-journals.orgtriazolo[1,5-b]pyridazine.

The generally accepted mechanism for the Dimroth rearrangement proceeds through a sequence of ring-opening and ring-closure events, often catalyzed by acid or base. acs.orgbeilstein-journals.org The specific steps are detailed below:

Protonation: The rearrangement is often initiated by the protonation of a nitrogen atom within the heterocyclic system. In the case of a acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazine, this would likely occur on one of the triazole ring nitrogens. nih.gov

Ring Opening: The protonated intermediate then undergoes a nucleophilic attack, typically by a solvent molecule like water, leading to the cleavage of one of the bonds in the triazole ring. This results in an open-chain intermediate.

Tautomerization and Bond Rotation: The open-chain intermediate can then undergo tautomerization and rotation around its single bonds. This conformational change is crucial for bringing the appropriate atoms into proximity for the subsequent ring closure.

Ring Closure: An intramolecular nucleophilic attack then occurs to form the new, rearranged heterocyclic ring.

Deprotonation: Finally, deprotonation of the rearranged product yields the thermodynamically more stable isomer.

The following table outlines the general mechanistic pathway of the Dimroth rearrangement for a hypothetical acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazine:

| Step | Description | Key Intermediate |

| 1 | Protonation of a triazole nitrogen | Protonated acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazine |

| 2 | Nucleophilic attack and ring opening | Open-chain pyridazinyl intermediate |

| 3 | Tautomerization and bond rotation | Conformationally flexible intermediate |

| 4 | Intramolecular ring closure | Protonated acs.orgnih.govbeilstein-journals.orgtriazolo[1,5-b]pyridazine |

| 5 | Deprotonation | acs.orgnih.govbeilstein-journals.orgTriazolo[1,5-b]pyridazine |

Catalytic Aspects in Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of pyridazine derivatives and their subsequent functionalization. While the direct catalytic synthesis of this compound is not extensively documented, catalytic methods are instrumental in modifying the pyridazine core, which can then be converted to the hydrazinyl derivative.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of halopyridazines. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents onto the pyridazine ring. These reactions typically proceed through a catalytic cycle involving oxidative addition of the halopyridazine to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki-Miyaura), and reductive elimination to yield the functionalized pyridazine and regenerate the active catalyst. The resulting substituted pyridazines can then be subjected to nucleophilic aromatic substitution with hydrazine to introduce the hydrazinyl group at the 4-position.

Furthermore, recent advancements in C-H activation offer a more direct and atom-economical approach to the functionalization of pyridazines. researchgate.net Transition metal catalysts, often based on palladium, rhodium, or ruthenium, can selectively activate C-H bonds on the pyridazine ring, allowing for the direct introduction of new functional groups without the need for pre-functionalization with a halogen. While specific applications to this compound are still emerging, these catalytic methodologies hold significant promise for the efficient synthesis of novel derivatives.

The role of catalysts in these transformations can be summarized as follows:

| Catalytic Reaction | Catalyst | Role of Catalyst | Application in this compound Chemistry |

| Suzuki-Miyaura Coupling | Palladium complexes with phosphine (B1218219) ligands | Facilitates the formation of a C-C bond between a halopyridazine and a boronic acid. | Synthesis of aryl-substituted pyridazines which can be precursors to this compound derivatives. |

| Heck Coupling | Palladium complexes | Catalyzes the reaction between a halopyridazine and an alkene. | Introduction of vinyl substituents onto the pyridazine ring. |

| Sonogashira Coupling | Palladium and Copper complexes | Enables the coupling of a halopyridazine with a terminal alkyne. | Synthesis of alkynyl-substituted pyridazines. |

| C-H Activation | Palladium, Rhodium, or Ruthenium complexes | Mediates the direct functionalization of C-H bonds. | A potential future strategy for the direct and efficient synthesis of functionalized this compound derivatives. |

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions, toward more elegant and sustainable strategies.

Key areas of development include:

Catalyst-Driven Reactions: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones represent an efficient method for creating 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org Future work could expand this methodology to directly synthesize substituted 4-hydrazinylpyridazines, optimizing catalyst systems (e.g., using different transition metals or ligands) to improve yields and regioselectivity under even milder conditions.

Metal-Free Cycloadditions: Aza-Diels-Alder reactions, particularly those with an inverse-electron-demand, offer a powerful, metal-free approach. The reaction of 1,2,3-triazines with 1-propynylamines to regioselectively synthesize 6-aryl-pyridazin-3-amines is a prime example. organic-chemistry.org Adapting this strategy to incorporate a hydrazine (B178648) moiety could provide direct access to 4-hydrazinylpyridazine derivatives under neutral conditions, broadening the substrate scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Innovative Annulation Techniques: The use of TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones provides a robust method for creating trisubstituted pyridazines. organic-chemistry.org Research into analogous strategies starting with precursors amenable to forming the 4-hydrazinyl substituent could streamline the synthesis of highly functionalized pyridazine (B1198779) cores.

Green Chemistry Approaches: The application of organocatalysts, such as L-proline, in the synthesis of hydrazide derivatives exemplifies a shift towards more sustainable practices. mdpi.com Exploring similar green methodologies, including the use of recyclable catalysts and solvent-free conditions like grinding, for the synthesis of this compound itself could significantly reduce the environmental impact of its production. mdpi.com

| Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Copper-Catalyzed Cyclization | Uses β,γ-unsaturated hydrazones; aerobic conditions. | High regioselectivity; mild conditions; good functional group tolerance. | organic-chemistry.org |

| Aza-Diels-Alder Reaction | Metal-free; inverse-electron-demand; uses 1,2,3-triazines. | Avoids metal contamination; neutral conditions; broad substrate scope. | organic-chemistry.org |

| Diaza-Wittig Reaction | Starts from 1,3-diketones; allows variation at position 6. | Provides access to novel fused pyridazine systems. | nih.gov |

| Green Organocatalysis | Uses recyclable catalysts like L-proline; mild/solvent-free conditions. | Sustainable; high purity; potentially shorter reaction times and easier workup. | mdpi.com |

Exploration of Under-Represented Reaction Pathways

Beyond established nucleophilic substitution and condensation reactions, the hydrazinyl group on the pyridazine ring offers opportunities for exploring less conventional chemical transformations. Future research should aim to uncover and harness these under-represented pathways to create novel molecular scaffolds.

Oxidative Dimerization and Cyclization: The autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which results in an "unprecedented dimerization and oxidation cascade" to form pyridazino[4,3-c:5,6-c′]diquinolines, highlights a fascinating and underexplored reaction pathway. mdpi.com Investigating similar oxidative conditions for this compound could lead to the discovery of novel, complex polycyclic aromatic systems with unique electronic and steric properties. The reaction mechanism, potentially involving radical intermediates, warrants detailed investigation. mdpi.com

Tandem and Cascade Reactions for Fused Systems: The reaction of substituted hydrazinylpyridazines with reagents like acetic anhydride (B1165640) or carbon disulphide can yield fused heterocyclic systems such as pyridazinotriazine derivatives. nih.govresearchgate.net A systematic exploration of cascade reactions initiated at the hydrazinyl group could provide efficient access to a wide array of hitherto unknown bi- and polyheterocyclic compounds. For instance, reacting 6-chloro-3-hydrazinylpyridazin-4-amine (B1347328) with trifluoroacetic acid and subsequent nitration and substitution steps has been used to create energetic fused triazole and tetrazole pyridazine systems. rsc.org This demonstrates the potential for building complex fused rings onto the pyridazine core. rsc.org

Unconventional C-C Bond Cleavage and Rearrangements: Reports of unexpected C-C bond cleavage during the synthesis of certain pyridazines from 1,3-dicarbonyl compounds suggest that the pyridazine ring system can participate in complex rearrangements. organic-chemistry.org A deeper investigation into the reaction conditions that promote such events could unveil novel synthetic routes and provide mechanistic insights into the stability and reactivity of the pyridazine core, particularly when influenced by the electron-donating hydrazinyl group.

Advanced Computational Modeling for Predictability

As synthetic ambitions grow more complex, trial-and-error approaches become increasingly inefficient. Advanced computational modeling is poised to become an indispensable tool for predicting reactivity and guiding synthetic design in this compound chemistry.

Mechanistic Elucidation with DFT: Quantum mechanical calculations, such as Density Functional Theory (DFT), have already been used to prove the stability of complex pyridazine-containing products formed through novel reaction pathways. mdpi.com Future efforts should apply DFT more proactively to model transition states, calculate activation energies, and elucidate reaction mechanisms for both established and hypothetical reactions of this compound. This can help rationalize unexpected outcomes and predict the feasibility of new synthetic routes.

Machine Learning for Reaction Prediction: Deep learning models are emerging as powerful tools for predicting the products of chemical reactions. nih.gov However, their performance often falters when applied to out-of-distribution examples, such as entirely novel reaction classes. nih.govarxiv.org A key future direction is the development and training of specialized machine learning models on curated datasets of pyridazine and hydrazine chemistry. Such models could predict the outcomes of reactions with novel substrates, suggest optimal reaction conditions (catalysts, solvents, temperature), and even identify promising, unexplored reaction pathways. nih.gov

Addressing Model Limitations: Current challenges include the relatively weak performance of some general prediction models for certain reaction classes. nih.gov Future research must focus on creating more robust and generalizable models. This involves not only refining model architectures (e.g., using Transformer-based systems) but also generating high-quality, standardized reaction datasets specifically for heterocyclic chemistry to improve training and benchmarking. nih.gov The goal is to create predictive tools that can reliably guide chemists toward successful synthesis of complex this compound derivatives.

| Modeling Technique | Primary Application | Future Goal for this compound Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Confirming product stability; calculating molecular properties. | Proactively predict reaction feasibility, model transition states, and elucidate complex mechanisms. | mdpi.com |

| Deep Learning (e.g., Transformer Models) | Predicting reaction products and conditions. | Develop specialized models to accurately predict outcomes for novel pyridazine reactions and guide synthetic planning. | nih.govnih.gov |

| In Silico ADMET Analysis | Predicting pharmacokinetic properties of synthesized compounds. | Integrate early-stage computational screening to prioritize synthetic targets with favorable drug-like properties. | mdpi.com |

Integration with Automation and High-Throughput Methodologies

To fully realize the potential of the this compound scaffold in areas like drug discovery and materials science, the pace of synthesis and screening must be accelerated. Integrating automation and high-throughput (HT) methodologies is the logical next step.

Automated Synthesis Platforms: The development of robust, high-yield, and generalizable synthetic reactions, as detailed in section 7.1, is a critical prerequisite for automation. Reactions that proceed under mild conditions with broad substrate tolerance are ideal candidates for implementation on automated synthesis platforms, such as flow chemistry reactors or robotic liquid handlers. This would enable the rapid generation of large libraries of this compound derivatives for biological screening.

High-Throughput Reaction Optimization: Automated platforms can be used to systematically and rapidly screen a wide range of reaction parameters (e.g., catalysts, ligands, solvents, temperatures, concentrations). This high-throughput experimentation (HTE) approach can quickly identify the optimal conditions for a given transformation, a process that would be prohibitively time-consuming using traditional methods.

Data-Driven Discovery: The large datasets generated from high-throughput synthesis and screening can be fed back into machine learning models. This iterative cycle of automated synthesis, HT screening, and computational analysis—often termed a "closed-loop" or "self-driving" laboratory—can dramatically accelerate the discovery of new reactions and molecules with desired properties, pushing the boundaries of what is possible in the exploration of this compound chemistry.

Q & A

Q. How can computational modeling guide the design of this compound-based inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.